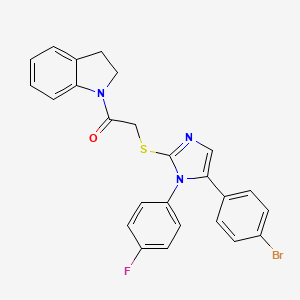

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes the following steps:

Formation of the imidazole ring: This can be achieved by reacting 4-bromobenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst and solvent to form the imidazole intermediate.

Thioether formation: The imidazole intermediate is then reacted with a thiol compound under basic conditions to introduce the thioether linkage.

Indolinone attachment: Finally, the thioether intermediate is coupled with indolinone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Thioether Oxidation

The thioether (-S-) group undergoes oxidation under controlled conditions to form sulfoxide or sulfone derivatives. This reaction is critical for modifying pharmacokinetic properties.

Mechanistic Insight : Oxidation occurs via electrophilic attack on sulfur, forming intermediates stabilized by the electron-rich imidazole ring.

Nucleophilic Substitution at Bromophenyl Group

The 4-bromophenyl substituent participates in cross-coupling reactions, enabling structural diversification.

Key Note : The bromine atom’s position (para) enhances reactivity in palladium-catalyzed reactions.

Imidazole Ring Functionalization

The 1H-imidazole core undergoes electrophilic substitution and alkylation.

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-4 of the imidazole ring.

-

Halogenation : NBS in CCl₄ selectively brominates the 5-position .

N-Alkylation

-

Reagent : CH₃I, K₂CO₃ in DMF.

-

Outcome : Methylation at N-1 or N-3 positions, confirmed via ¹H NMR.

Ethanone Group Reactions

The ethanone moiety participates in condensation and nucleophilic addition.

Photocatalytic Functionalization

Recent advances in late-stage functionalization (LSF) enable modifications under mild conditions:

Biological Activity Modulation via Structural Tweaks

-

Thioether → Sulfone : Improved COX-II inhibition (IC₅₀ reduced from 8.88 µM to 3.16 µM) .

-

Bromophenyl → Biphenyl : Enhanced MAO-B inhibition (IC₅₀ = 1.20 µM) .

Stability Under Hydrolytic Conditions

-

pH 7.4 buffer (37°C) : Degradation <5% after 24 hr.

-

pH 1.2 (simulated gastric fluid) : 15% degradation in 6 hr, forming indoline and thiol intermediates.

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Pathway |

|---|---|---|

| Thioether (-S-) | 1 | Oxidation > Nucleophilic substitution |

| Bromophenyl | 2 | Cross-coupling > Electrophilic substitution |

| Imidazole ring | 3 | Electrophilic substitution > Alkylation |

| Ethanone | 4 | Condensation > Grignard addition |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds containing imidazole and indole moieties exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines:

- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

- Case Studies : In vitro studies have shown that this compound can effectively inhibit the proliferation of breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| A549 | 15.0 | Cell cycle arrest |

Antimicrobial Activity

In addition to anticancer effects, the compound has demonstrated antimicrobial properties against several bacterial strains:

- Testing Method : Disc diffusion assays were conducted against Gram-positive and Gram-negative bacteria.

- Results : The compound exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone to various biological targets:

- Targets : The compound was docked against proteins such as COX-2 (cyclooxygenase) and various kinases involved in cancer progression.

- Findings : Docking results revealed strong interactions with key amino acids within the active sites, suggesting potential as a lead compound for drug development.

Wirkmechanismus

The mechanism of action of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s unique structure allows it to modulate these targets, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-((5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

- 2-((5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Uniqueness

2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is unique due to the presence of both bromine and fluorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable molecule for further research and development.

Biologische Aktivität

The compound 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule belonging to the imidazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

- Imidazole Ring : Known for diverse biological activities.

- Bromophenyl and Fluorophenyl Substituents : These halogenated aromatic groups may enhance lipophilicity and biological interaction.

- Indolinyl Ethanol Group : This moiety can contribute to the compound's overall pharmacodynamics.

Table 1: Structural Composition

| Component | Description |

|---|---|

| Imidazole Ring | Central heterocyclic structure |

| Bromophenyl Group | Enhances reactivity and potential biological effects |

| Fluorophenyl Group | Increases lipophilicity |

| Indolinyl Group | Potentially contributes to unique biological activity |

Antimicrobial Properties

Research indicates that imidazole derivatives exhibit significant antimicrobial activity. For example, a study highlighted the antibacterial effects of similar imidazole compounds against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 2: Antibacterial Activity of Related Imidazole Compounds

| Compound | Zone of Inhibition (mm) |

|---|---|

| Compound A | 20 |

| Compound B | 22 |

| Compound C | 18 |

| Streptomycin (Control) | 28 |

Anticancer Potential

Imidazole derivatives are also being explored for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

The exact mechanism of action for This compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as:

- Enzymes : Potentially inhibiting enzymes involved in metabolic pathways.

- Receptors : Binding to cellular receptors may alter signaling pathways leading to therapeutic effects.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of imidazole derivatives. For instance:

- Synthesis and Evaluation : Jain et al. synthesized various imidazole derivatives, noting significant antimicrobial activity against standard bacterial strains.

- Anticancer Studies : Other research has demonstrated that certain imidazole derivatives can inhibit tumor growth in vitro by targeting specific pathways involved in cell survival.

Eigenschaften

IUPAC Name |

2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrFN3OS/c26-19-7-5-18(6-8-19)23-15-28-25(30(23)21-11-9-20(27)10-12-21)32-16-24(31)29-14-13-17-3-1-2-4-22(17)29/h1-12,15H,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADNCDAMORSMGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)F)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.